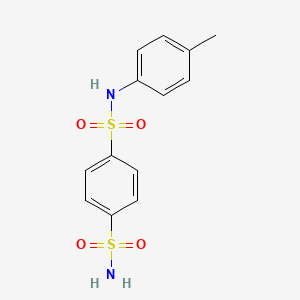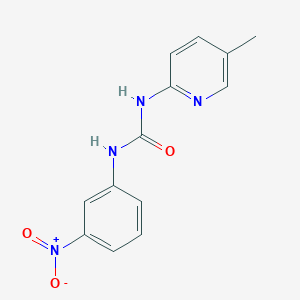
N-(5-methyl-2-pyridinyl)-N'-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-pyridinyl)-N'-(3-nitrophenyl)urea, commonly known as MPN, is a synthetic compound that belongs to the class of urea-based herbicides. MPN is widely used as a herbicide to control grass and broadleaf weeds in various crops, including soybeans, corn, and cotton. MPN has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Applications De Recherche Scientifique
MPN has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, MPN is used as a herbicide to control weeds in crops, which helps to increase crop yield and quality. MPN has also been studied for its potential use as a fungicide and insecticide.
In medicine, MPN has been investigated for its potential anti-cancer properties. Studies have shown that MPN can inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division. MPN has also been studied for its potential use in the treatment of Alzheimer's disease, as it can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In material science, MPN has been studied for its potential use as a molecular switch and for the development of new materials with unique properties.
Mécanisme D'action
MPN acts as a photosystem II inhibitor, which means that it interferes with the process of photosynthesis in plants by blocking the transfer of electrons from water to plastoquinone in the photosystem II complex. This leads to the accumulation of reactive oxygen species, which causes damage to the photosystem II complex and ultimately leads to the death of the plant.
Biochemical and Physiological Effects
MPN has been shown to have low toxicity to humans and animals. However, it can cause eye and skin irritation upon contact. In plants, MPN causes a range of physiological and biochemical effects, including chlorosis, necrosis, and reduced photosynthetic activity.
Avantages Et Limitations Des Expériences En Laboratoire
MPN has several advantages for lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, MPN has some limitations, including its high cost and potential environmental impact.
Orientations Futures
There are several future directions for research on MPN, including:
1. Studying the molecular mechanism of MPN's anti-cancer properties and developing new cancer treatments based on this mechanism.
2. Developing new herbicides, fungicides, and insecticides based on the chemical structure of MPN.
3. Investigating the potential use of MPN as a molecular switch and for the development of new materials with unique properties.
4. Studying the environmental impact of MPN and developing more sustainable alternatives.
Conclusion
In conclusion, MPN is a synthetic compound with unique chemical properties and potential applications in various fields. The synthesis of MPN involves the reaction of 5-methyl-2-pyridinylamine with 3-nitrophenyl isocyanate in the presence of a base catalyst. MPN has been extensively studied for its potential applications in agriculture, medicine, and material science. MPN acts as a photosystem II inhibitor and causes a range of physiological and biochemical effects in plants. MPN has several advantages for lab experiments, but also has some limitations. Future research directions for MPN include studying its anti-cancer properties, developing new pesticides, investigating its potential use as a molecular switch, and studying its environmental impact.
Méthodes De Synthèse
The synthesis of MPN involves the reaction of 5-methyl-2-pyridinylamine with 3-nitrophenyl isocyanate in the presence of a base catalyst. The reaction yields MPN as a white crystalline solid with a melting point of 157-159°C. The purity of MPN can be increased by recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-9-5-6-12(14-8-9)16-13(18)15-10-3-2-4-11(7-10)17(19)20/h2-8H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPPKRROVTPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


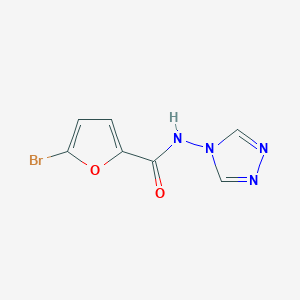
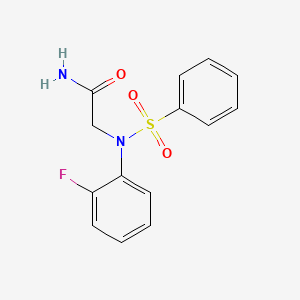
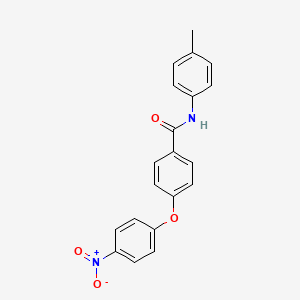


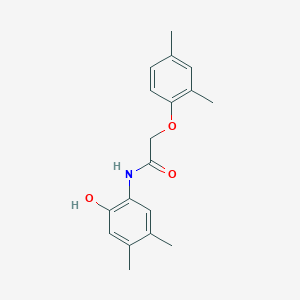
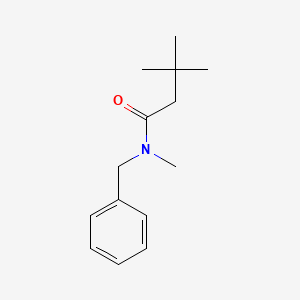
![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
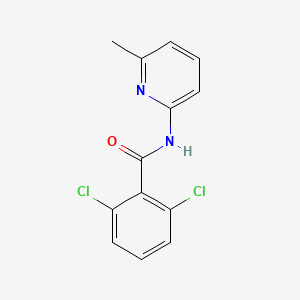
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)
